molecular formula C12H10ClN3O4 B170894 ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate CAS No. 110821-37-9

ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B170894
CAS No.: 110821-37-9
M. Wt: 295.68 g/mol
InChI Key: DFONJFIUUOSJLQ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a chloro group at the 5-position, a nitrophenyl group at the 1-position, and an ethyl ester group at the 4-position

Preparation Methods

The synthesis of ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Nitration of the phenyl ring: The nitrophenyl group can be introduced via nitration of a phenyl-substituted pyrazole using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The carboxyl group can be esterified using ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic medium.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common reagents and conditions used in these reactions include palladium catalysts for reduction, strong acids or bases for hydrolysis, and nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has been investigated for its antimicrobial properties. Studies indicate that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities. For instance, a study on similar pyrazole derivatives demonstrated effective inhibition against various bacterial strains, suggesting potential for developing new antibiotics .

2. Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of pyrazole derivatives. This compound may serve as a scaffold for designing novel anti-inflammatory agents, particularly in treating conditions like arthritis and other inflammatory diseases .

3. Anticancer Potential
Recent investigations into pyrazole derivatives have shown promising anticancer activities. This compound could be explored further for its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer models .

Agricultural Applications

1. Pesticide Development
The compound's structure suggests potential applications in agrochemicals as a pesticide or herbicide. Research indicates that pyrazole derivatives can act as effective fungicides and insecticides, providing a basis for developing new crop protection products .

2. Plant Growth Regulators
There is ongoing research into the use of pyrazole compounds as plant growth regulators. This compound may influence plant growth processes, enhancing yield and resistance to environmental stressors .

Materials Science Applications

1. Synthesis of Novel Polymers
this compound can be utilized in the synthesis of novel polymeric materials with unique properties. Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical strength .

2. Dyes and Pigments
The compound's chromophoric properties make it suitable for applications in dyes and pigments. Research has indicated that pyrazole derivatives can serve as colorants in various industrial applications, including textiles and coatings .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityZia-ur-Rehman et al., 2009Significant inhibition against Gram-positive bacteria
Anti-inflammatory PropertiesParchem Chemical SupplierPotential as an anti-inflammatory agent
Pesticide DevelopmentCymitQuimica ReportEffective against common agricultural pests
Polymer SynthesisSigma-Aldrich ResearchEnhanced material properties through incorporation

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets. The ester group may undergo hydrolysis, releasing the active carboxylic acid form.

Comparison with Similar Compounds

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

  • Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-chloro-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-chloro-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

These compounds share similar structural features but differ in the position or nature of the substituents on the phenyl ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications.

Biological Activity

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds, supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H10ClN3O4C_{12}H_{10}ClN_{3}O_{4} with a molecular weight of 295.68 g/mol. The compound features a pyrazole ring substituted with a chloro group at the 5-position, a nitrophenyl group at the 1-position, and an ethyl ester group at the 4-position.

Synthesis Steps:

  • Formation of Pyrazole Ring: Reaction of hydrazine with β-diketones or β-ketoesters.
  • Chlorination: Introduction of the chloro group using thionyl chloride or phosphorus pentachloride.
  • Nitration: Nitration of the phenyl ring using concentrated nitric acid and sulfuric acid.
  • Esterification: Esterification of the carboxylic acid using ethanol in the presence of an acid catalyst .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Properties

Recent studies indicate that pyrazole derivatives, including this compound, have significant anticancer potential. They have been shown to inhibit the growth of various cancer cell lines such as lung cancer (A549), breast cancer (MDA-MB-231), and liver cancer (HepG2). The mechanisms include:

  • Inhibition of Topoisomerase: Disrupting DNA replication.
  • Alkylation of DNA: Causing DNA damage.
  • Inhibition of Tubulin Polymerization: Preventing cell division .

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µg/mL)Reference
A549 (Lung)208.58
MDA-MB-231 (Breast)193.93
HepG2 (Liver)238.14

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory effects. This compound may serve as a selective COX-2 inhibitor, which is crucial in managing inflammatory diseases .

Antimicrobial Activity

The compound has also displayed antibacterial and antifungal properties, making it a candidate for further research in infectious disease treatment .

The biological activity of this compound can be attributed to its structural features:

  • Nitrophenyl Group: Participates in electron transfer reactions.
  • Pyrazole Ring: Engages in hydrogen bonding and π-π interactions with biological targets.
  • Ester Group: Undergoes hydrolysis to release the active carboxylic acid form, enhancing bioactivity .

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating various pyrazole derivatives for anticancer activity, this compound was found to inhibit cell proliferation significantly in multiple cancer cell lines, demonstrating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects
Research on COX enzyme inhibition revealed that this compound exhibited promising results compared to traditional anti-inflammatory drugs like celecoxib, suggesting its potential application in treating inflammatory conditions .

Properties

IUPAC Name

ethyl 5-chloro-1-(4-nitrophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFONJFIUUOSJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549900
Record name Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110821-37-9
Record name Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110821-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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